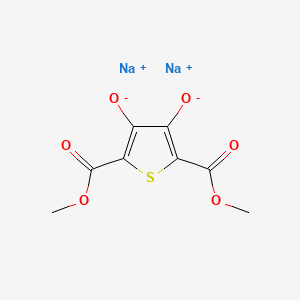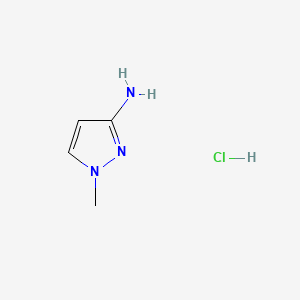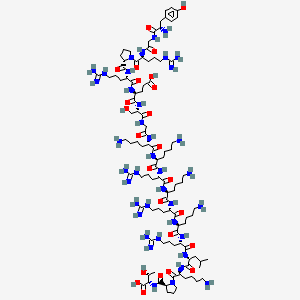
beta-Methoxysynephrine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Methoxysynephrine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic derivative of synephrine, a naturally occurring compound found in bitter orange. Beta-Methoxysynephrine hydrochloride is commonly used in research studies to investigate its biochemical and physiological effects.
Wirkmechanismus
Beta-Methoxysynephrine hydrochloride works by stimulating the sympathetic nervous system, which increases the release of norepinephrine and epinephrine. These neurotransmitters increase heart rate, blood pressure, and metabolic rate, leading to increased energy expenditure and fat oxidation. Beta-Methoxysynephrine hydrochloride also has alpha-adrenergic receptor agonist activity, which causes vasoconstriction and increases blood pressure.
Biochemical and Physiological Effects
Beta-Methoxysynephrine hydrochloride has been shown to have several biochemical and physiological effects. It increases energy expenditure and fat oxidation, leading to weight loss. It also increases heart rate and blood pressure, which can improve cardiovascular health. Beta-Methoxysynephrine hydrochloride has also been shown to improve cognitive function and attention in individuals with ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
Beta-Methoxysynephrine hydrochloride has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It also has well-documented biochemical and physiological effects, making it a reliable tool for research studies. However, it is important to note that Beta-Methoxysynephrine hydrochloride has potential limitations for lab experiments. Its effects may vary depending on the dosage, route of administration, and individual differences in metabolism and physiology.
Zukünftige Richtungen
There are several future directions for research on Beta-Methoxysynephrine hydrochloride. One area of interest is its potential use as a treatment for obesity and metabolic disorders. Another area of interest is its potential use as a performance-enhancing drug in athletes. Further research is also needed to investigate the safety and efficacy of Beta-Methoxysynephrine hydrochloride in humans.
Conclusion
In conclusion, Beta-Methoxysynephrine hydrochloride is a synthetic derivative of synephrine that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly used in research studies to investigate its biochemical and physiological effects. Beta-Methoxysynephrine hydrochloride has several advantages for lab experiments, including its stability and well-documented effects. However, it is important to note its potential limitations and the need for further research to investigate its safety and efficacy in humans.
Synthesemethoden
Beta-Methoxysynephrine hydrochloride can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Beta-Methoxysynephrine hydrochloride is through the chemical reaction between synephrine and methanol in the presence of hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Beta-Methoxysynephrine hydrochloride has been used in several scientific research studies due to its potential applications in various fields. It has been investigated for its potential use as a dietary supplement, weight loss aid, and as a treatment for cardiovascular diseases. It has also been studied for its potential use as a performance-enhancing drug and as a treatment for attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
4-[1-methoxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-10(13-2)8-3-5-9(12)6-4-8;/h3-6,10-12H,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWWIKIPKGVTLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15096-17-0 |
Source


|
| Record name | Phenol, 4-[1-methoxy-2-(methylamino)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15096-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methoxysynephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015096170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-METHOXYSYNEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2YF57H768 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)







![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)
![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)
